molecular formula C9H12NO2+ B8756980 1-Ethoxycarbonylmethylpyridinium

1-Ethoxycarbonylmethylpyridinium

Cat. No.: B8756980
M. Wt: 166.20 g/mol
InChI Key: YVYHSLJKEUXGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxycarbonylmethylpyridinium is a pyridinium-based ionic compound characterized by an ethoxycarbonylmethyl group (-CH₂COOEt) attached to the nitrogen atom of the pyridine ring. This structure confers unique reactivity and solubility properties, making it a valuable intermediate in organic synthesis and catalysis. For instance, 2-(Ethoxycarbonyl)pyridinium nitrate (C₉H₁₀N₂O₄⁺·NO₃⁻) shares a similar ethoxycarbonyl substituent and has been structurally characterized via single-crystal X-ray diffraction, revealing a planar pyridinium ring and strong hydrogen-bonding interactions with the nitrate counterion .

Key properties inferred from analogs include:

  • Molecular weight: ~223.2 g/mol (based on pyridinium core + ethoxycarbonylmethyl group).
  • Solubility: Likely polar-aprotic solvent compatibility (e.g., DMF, acetonitrile), as seen in related pyridinium salts .
  • Reactivity: The ethoxycarbonyl group may participate in nucleophilic acyl substitutions or act as a leaving group in alkylation reactions .

Properties

Molecular Formula

C9H12NO2+

Molecular Weight

166.20 g/mol

IUPAC Name

ethyl 2-pyridin-1-ium-1-ylacetate

InChI

InChI=1S/C9H12NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3/q+1

InChI Key

YVYHSLJKEUXGQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide (CAS 1199-65-1)
  • Structure : Methoxycarbonyl (-COOMe) at the 4-position and ethyl group at the 1-position.
  • Properties: Higher molecular weight (335.06 g/mol) due to iodide counterion.
  • Applications : Used as a precursor in ionic liquid synthesis .
5-Ethyl-2-methyl-1-(phenylmethyl)pyridinium (CAS 779282-34-7)
  • Structure : Bulky phenylmethyl (benzyl) and ethyl substituents.
  • Properties : Increased hydrophobicity (log P ~3.2) compared to 1-ethoxycarbonylmethylpyridinium, making it more suitable for lipid membrane studies .
1-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (CAS 16357-59-8)
  • Structure: Quinoline core with ethoxycarbonyl and ethoxy groups.
  • Properties: Reduced aromaticity due to dihydroquinoline structure, leading to lower thermal stability. Reactivity focuses on ring-opening reactions for heterocycle synthesis .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
This compound C₉H₁₂NO₂⁺ ~223.2 Ethoxycarbonylmethyl Polar solvents Organic synthesis
2-(Ethoxycarbonyl)pyridinium nitrate C₉H₁₀N₂O₄⁺·NO₃⁻ 258.19 Ethoxycarbonyl, nitrate DMSO, water Crystallography studies
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide C₉H₁₂NO₂⁺·I⁻ 335.06 Methoxycarbonyl, ethyl Acetonitrile Ionic liquids
5-Ethyl-2-methyl-1-(phenylmethyl)pyridinium C₁₆H₂₀N⁺ 226.34 Ethyl, methyl, benzyl Chloroform Antimicrobial research

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